molecular formula C9H19N3O B13800518 N-Ethyl-N,4-dimethylpiperazine-1-carboxamide CAS No. 75319-79-8

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide

Cat. No.: B13800518
CAS No.: 75319-79-8
M. Wt: 185.27 g/mol
InChI Key: JWZBNFBLFQZGTO-UHFFFAOYSA-N
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Description

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the reaction of N-ethylpiperazine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: N-ethylpiperazine and dimethylcarbamoyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-ethyl-N,4-dimethylpiperazine-1-carboxylic acid.

    Reduction: Formation of N-ethyl-N,4-dimethylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methyl-1-piperazinecarboxamide: A similar compound with a slightly different structure.

    1,4-Dimethylpiperazine: Another piperazine derivative with different substituents.

Uniqueness

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

75319-79-8

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-ethyl-N,4-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C9H19N3O/c1-4-11(3)9(13)12-7-5-10(2)6-8-12/h4-8H2,1-3H3

InChI Key

JWZBNFBLFQZGTO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)N1CCN(CC1)C

Origin of Product

United States

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